Diethyltin dichloride physical and chemical properties
Diethyltin dichloride physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Diethyltin (B15495199) Dichloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyltin dichloride ((C₂H₅)₂SnCl₂) is an organotin compound, a class of chemical compounds containing a tin-carbon bond. As a di-substituted organotin, it serves as a crucial intermediate and precursor in the synthesis of other organometallic compounds, which have applications as catalysts and stabilizers in industrial chemistry.[1] Understanding its core physical and chemical properties is fundamental for its safe handling, application in synthetic protocols, and for assessing its toxicological profile, which is of particular interest to drug development professionals exploring organometallic compounds. This guide provides a detailed overview of its key properties, supported by experimental protocols and logical diagrams.
Core Properties and Data
The quantitative physical and chemical data for Diethyltin Dichloride are summarized in the tables below for ease of reference and comparison.
Table 1: Chemical Identifiers for Diethyltin Dichloride
| Identifier | Value |
| CAS Number | 866-55-7[1][2][3] |
| Linear Formula | (C₂H₅)₂SnCl₂[1][3] |
| Molecular Formula | C₄H₁₀Cl₂Sn[1][2][3] |
| Synonyms | Dichlorodiethyltin, Diethyldichlorotin, Dichlorodiethylstannane[1][4] |
| EC Number | 212-750-8[1][2] |
| PubChem CID | 91491[1] |
Table 2: Physical Properties of Diethyltin Dichloride
| Property | Value |
| Molecular Weight | 247.74 g/mol [1][2][3] |
| Exact Mass | 247.918158 g/mol [1] |
| Appearance | White powder or crystals[1][2] |
| Melting Point | 82-84 °C[1][2] |
| Boiling Point | 220 °C[1] |
| Flash Point | 220 °C[2] |
| Solubility in H₂O | 0.023 g/L (at 25 °C)[1][2][5] |
| Sensitivity | Moisture sensitive[1][5] |
Table 3: Safety and Toxicity Data for Diethyltin Dichloride
| Data Point | Value |
| Oral LD50 (Rat) | 509 mg/kg[2] |
| Oral LD50 (Mouse) | 214 mg/kg[2] |
| Permissible Exposure Limit (PEL) | 0.1 mg/m³ (as Sn)[6] |
| Immediately Dangerous to Life or Health (IDLH) | 25.0 mg/m³ (as Sn)[6] |
| TLV-STEL | 0.2 mg/m³ (as Sn)[6] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
Chemical Characteristics
Stability and Reactivity
Diethyltin dichloride is sensitive to moisture.[1][5] Like many organotin halides, it readily undergoes hydrolysis in the presence of water. This reaction involves the stepwise replacement of the chloride ligands with hydroxide (B78521) groups, which can then lead to the formation of various condensed products, such as distannoxanes. Due to this reactivity, the compound should be handled under inert and dry conditions to maintain its integrity. Upon heating, organotin compounds can decompose, potentially releasing toxic fumes of tin oxides and hydrogen chloride.[7]
Biological Interactions
The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom. The general order of toxicity is R₃SnX > R₂SnX₂ > RSnX₃.[1] Diethyltin dichloride, as a di-substituted compound, falls in the middle of this toxicity spectrum. It has been reported to cause nasal irritation, headaches, and emetic action on the gut.[1] The biological effects of organotin compounds are complex, with some known to interact with mitochondrial functions.[1]
Experimental Protocols
The following sections detail generalized methodologies for determining the key properties of Diethyltin Dichloride. These protocols are based on standard laboratory techniques for air- and moisture-sensitive organometallic compounds.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting range using a standard digital melting point apparatus.
-
Sample Preparation: Finely grind a small amount of Diethyltin Dichloride crystals using a mortar and pestle in a dry environment (e.g., a glove box or under a stream of dry nitrogen).
-
Capillary Loading: Pack the finely ground powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8][9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]
-
Approximate Determination: Set the apparatus to a rapid heating rate (e.g., 10-20 °C/min) to find an approximate melting range.[9]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8]
Aqueous Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the solubility of sparingly soluble solids in an aqueous medium.
-
System Preparation: Add an excess amount of Diethyltin Dichloride (e.g., 10 mg) to a known volume of deionized water (e.g., 100 mL) in a sealed, airtight flask. The excess solid is necessary to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using an orbital shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated aqueous phase from the solid residue using centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of diethyltin dichloride in the clear, saturated filtrate. This can be achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization or by quantifying the tin content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculation: The solubility is calculated from the measured concentration and expressed in g/L or mol/L.
NMR Sample Preparation for a Moisture-Sensitive Compound
This protocol outlines the preparation of a sample for Nuclear Magnetic Resonance (NMR) spectroscopy, taking into account the compound's sensitivity.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Benzene-d₆). The solvent should be anhydrous.
-
Inert Atmosphere Handling: Perform all sample preparation steps under an inert atmosphere (e.g., inside a nitrogen- or argon-filled glovebox) to prevent hydrolysis.[10]
-
Sample Weighing: Weigh approximately 5-25 mg of Diethyltin Dichloride for ¹H NMR (or a higher concentration for ¹³C NMR) directly into a small, dry vial.[2]
-
Dissolution: Add 0.6-0.7 mL of the anhydrous deuterated solvent to the vial and gently swirl to dissolve the compound completely.[10]
-
Transfer to NMR Tube: Using a clean, dry Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool placed in the pipette.[2]
-
Sealing: Securely cap the NMR tube. For highly sensitive samples or long-term experiments, the NMR tube can be flame-sealed using a Schlenk line.
-
Final Step: Before inserting into the spectrometer, wipe the outside of the NMR tube clean.[5]
Visualizations
The following diagrams illustrate key workflows and chemical relationships relevant to Diethyltin Dichloride.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mun.ca [mun.ca]
- 3. researchgate.net [researchgate.net]
- 4. Diethyltin dichloride | C4H10Cl2Sn | CID 91491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Page loading... [wap.guidechem.com]
- 8. ursinus.edu [ursinus.edu]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. organomation.com [organomation.com]
